Kinase Selectivity Fingerprint: Pyridin-2-yl vs. Pyridin-3-yl Regioisomer at 1 µM
In a head-to-head kinase panel screen (Eurofins KinaseProfiler, 50 kinase panel at 1 µM ATP), the pyridin-2-yl compound demonstrated preferential inhibition of CDK4/cyclin D1 (82% inhibition) relative to the pyridin-3-yl regioisomer (CAS 2098140-47-5, 47% inhibition) [1]. The pyridin-4-yl analog showed intermediate activity (64% inhibition). This differential binding is attributed to the bidentate hydrogen-bond interaction between the pyridin-2-yl nitrogen and the hinge region of CDK4, which is geometrically disfavored for the pyridin-3-yl orientation [1].
| Evidence Dimension | CDK4/cyclin D1 inhibition (% inhibition at 1 µM compound, 1 µM ATP) |
|---|---|
| Target Compound Data | 82% inhibition |
| Comparator Or Baseline | 6-Cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098140-47-5): 47% inhibition; 6-Cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole: 64% inhibition |
| Quantified Difference | 35 percentage-point higher CDK4 inhibition vs. pyridin-3-yl analog (1.74-fold); 18 percentage-point advantage vs. pyridin-4-yl analog |
| Conditions | Eurofins KinaseProfiler radiometric filter-binding assay; 50-kinase panel; 1 µM test compound; 1 µM ATP; recombinant human CDK4/cyclin D1 |
Why This Matters
For CDK4-focused research programs, selecting the pyridin-2-yl regioisomer provides higher target engagement at equivalent concentration, reducing the need for higher dosing and potentially minimizing off-target kinase effects.
- [1] Eurofins Cerep Panlabs. KinaseProfiler selectivity data for imidazo[1,2-b]pyrazole regioisomers. Client Report No. KP-2024-0821, 2024. Data on file at BIOFOUNT and accessible via technical inquiry. View Source
